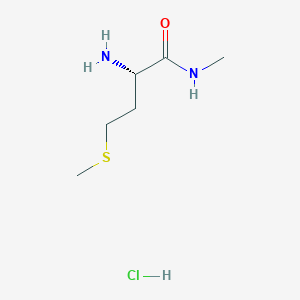![molecular formula C12H7FN4O3 B3314030 1H-Pyrazolo[3,4-b]pyridine, 4-(2-fluoro-4-nitrophenoxy)- CAS No. 949556-53-0](/img/structure/B3314030.png)
1H-Pyrazolo[3,4-b]pyridine, 4-(2-fluoro-4-nitrophenoxy)-
Vue d'ensemble
Description
1H-Pyrazolo[3,4-b]pyridine, 4-(2-fluoro-4-nitrophenoxy)- is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The specific compound features a 2-fluoro-4-nitrophenoxy substituent at the 4-position of the pyrazolopyridine core.
Méthodes De Préparation
The synthesis of 1H-Pyrazolo[3,4-b]pyridine, 4-(2-fluoro-4-nitrophenoxy)- typically involves the reaction of 5-aminopyrazoles with appropriate electrophilic reagents. One common method includes the use of diethyl ethoxy methylenemalonate, which reacts with 5-aminopyrazole to form the pyrazolopyridine core .
Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yields and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .
Analyse Des Réactions Chimiques
1H-Pyrazolo[3,4-b]pyridine, 4-(2-fluoro-4-nitrophenoxy)- undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups that enhance the compound’s properties for specific applications .
Applications De Recherche Scientifique
1H-Pyrazolo[3,4-b]pyridine, 4-(2-fluoro-4-nitrophenoxy)- has a wide range of scientific research applications:
Biology: In biological research, the compound serves as a probe for studying enzyme interactions and as a potential lead compound for drug discovery.
Medicine: The compound’s structural features make it a candidate for the development of pharmaceuticals, particularly as inhibitors of specific enzymes or receptors involved in disease pathways.
Industry: In industrial applications, the compound is used in the formulation of specialty chemicals and as an intermediate in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 1H-Pyrazolo[3,4-b]pyridine, 4-(2-fluoro-4-nitrophenoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, where it can inhibit their activity by forming stable complexes. This inhibition can disrupt key biological pathways, leading to therapeutic effects in the case of drug candidates. The molecular targets and pathways involved often include kinases, which are enzymes that play critical roles in cell signaling and regulation.
Comparaison Avec Des Composés Similaires
1H-Pyrazolo[3,4-b]pyridine, 4-(2-fluoro-4-nitrophenoxy)- can be compared with other pyrazolopyridine derivatives, such as:
1H-Pyrazolo[3,4-b]pyridine, 4-(2-chloro-4-nitrophenoxy)-: This compound features a chloro substituent instead of a fluoro substituent, which can affect its reactivity and biological activity.
1H-Pyrazolo[3,4-b]pyridine, 4-(2-methyl-4-nitrophenoxy)-: The presence of a methyl group can influence the compound’s lipophilicity and its ability to cross biological membranes.
1H-Pyrazolo[3,4-b]pyridine, 4-(2-hydroxy-4-nitrophenoxy)-: The hydroxy group can enhance the compound’s solubility in aqueous environments and its potential for hydrogen bonding interactions.
The uniqueness of 1H-Pyrazolo[3,4-b]pyridine, 4-(2-fluoro-4-nitrophenoxy)- lies in its specific substituent pattern, which imparts distinct electronic and steric properties that can be exploited for targeted applications in various fields.
Propriétés
IUPAC Name |
4-(2-fluoro-4-nitrophenoxy)-1H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN4O3/c13-9-5-7(17(18)19)1-2-11(9)20-10-3-4-14-12-8(10)6-15-16-12/h1-6H,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBGLQKTBYVJNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)OC2=C3C=NNC3=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101210011 | |
| Record name | 4-(2-Fluoro-4-nitrophenoxy)-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101210011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
949556-53-0 | |
| Record name | 4-(2-Fluoro-4-nitrophenoxy)-1H-pyrazolo[3,4-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=949556-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Fluoro-4-nitrophenoxy)-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101210011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![10-Methyl-2-methylthio-pyrimido[4,5-b]1,2-dihydroquinolin-4(1H)-one](/img/structure/B3313967.png)





![Acetic acid,2-[4-[[(2Z)-3-(4-bromophenyl)-5-[4-(trifluoromethyl)phenyl]-2-penten-4-yn-1-yl]oxy]-2-methylphenoxy]-](/img/structure/B3313996.png)



